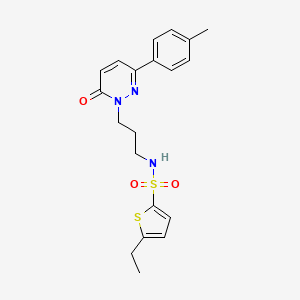
3-Amino-6-phenylpyrazine-2-carboxylic acid
Descripción general
Descripción
3-Amino-6-phenylpyrazine-2-carboxylic acid is a compound that has been the subject of various studies due to its interesting chemical and physical properties. It is a derivative of pyrazine, a heterocyclic aromatic organic compound with a variety of applications in chemistry.
Synthesis Analysis
The synthesis of 3-aminopyrazine-2-carboxylic acid has been improved through a novel three-step process starting from pyrazine-2,3-dicarboxylic acid. This method involves the conversion of the diacid into an anhydride, followed by the formation of an ammonium salt of the half-acid amide, which upon Hofmann rearrangement yields the target compound with a 55% overall yield .
Molecular Structure Analysis
The molecular structure of 3-aminopyrazine-2-carboxylic acid has been extensively studied. The compound displays a network of intra- and intermolecular hydrogen bonds, contributing to the stability of its molecular structure. The molecules are virtually planar and are stacked along a specific axis, indicating pi-pi interactions . Additionally, the compound has been found to form various isomers upon UV irradiation, demonstrating its dynamic structural behavior .
Chemical Reactions Analysis
3-Aminopyrazine-2-carboxylic acid has been shown to form mixed ligand complexes with Eu(III) and heterobiaryl ligands, which exhibit strong ligand-centered absorption and intense metal-centered emission, making them potential candidates for light conversion molecular devices . Furthermore, the compound has been used to form complexes with various metals such as VO2+, Pd(II), W(VI), and UO2 2+, which have been characterized by their spectral properties .
Physical and Chemical Properties Analysis
The physical and chemical properties of 3-aminopyrazine-2-carboxylic acid are influenced by its extensive hydrogen bonding network. The compound's spectroscopic properties, such as IR and UV spectra, have been characterized, revealing its interaction with light and potential for photochemical reactions . The compound's behavior in different states, such as solid or solution, has also been deduced from spectroscopic data .
Aplicaciones Científicas De Investigación
Spectroscopic Studies
3-Amino-6-phenylpyrazine-2-carboxylic acid has been studied for its molecular structure and photochemistry using Fourier-transform infrared spectroscopy. This compound forms various isomers under UV irradiation, demonstrating interesting photochemical behaviors like trans/cis-COOH isomerization and COOH group rotamerization. These studies contribute to a deeper understanding of the molecular behavior of such compounds under different conditions (Pagacz-Kostrzewa et al., 2021).
Fluorescence Labeling in Saccharides
This compound has been identified as a sensitive fluorescence labeling reagent for saccharides with a reducing end. It has been successfully used in HPLC and HPCE techniques for analyzing monosaccharides, demonstrating its potential in biochemical analysis and research (Yamamoto et al., 2003).
Antimicrobial Activity
Research into pyridine derivatives of 3-Amino-6-phenylpyrazine-2-carboxylic acid indicates variable and modest antimicrobial activity against bacteria and fungi. This suggests potential for these compounds in developing new antimicrobial agents (Patel et al., 2011).
Multicomponent Cyclocondensation Reactions
The compound is used in multicomponent cyclocondensation reactions with other compounds, such as aminotriazoles and aromatic aldehydes. This research expands the scope of synthetic organic chemistry, creating new molecular structures with potential applications in various fields (Sakhno et al., 2008).
Complex Formation for Spectral Analysis
It has been used to form complexes with various metals such as VO2+, Pd(II), W(VI), and UO2 2+. These complexes were characterized through spectral, conductivity, and magnetic measurements, indicating potential applications in material science and coordination chemistry (Mostafa et al., 2009).
Electrocatalytic Carboxylation in Ionic Liquid
The electrocatalytic carboxylation of related pyridine compounds in ionic liquids has been studied, offering insights into new methods of chemical synthesis and the potential environmental benefits of using ionic liquids (Feng et al., 2010).
Synthesis of Heterocyclic Compounds
This compound has been used as a key synthon in the synthesis of various heterocyclic substances, showing promise in the development of new antimicrobial agents. This highlights its role in facilitating the creation of biologically active compounds (Behbehani et al., 2011).
Safety and Hazards
Propiedades
IUPAC Name |
3-amino-6-phenylpyrazine-2-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9N3O2/c12-10-9(11(15)16)14-8(6-13-10)7-4-2-1-3-5-7/h1-6H,(H2,12,13)(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXXUKMYAQJKPMI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CN=C(C(=N2)C(=O)O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Amino-6-phenylpyrazine-2-carboxylic acid | |
Synthesis routes and methods
Procedure details






Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-cycloheptyl-5-methyl-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B3007216.png)

![4-{1-[3-(2,6-dimethylphenoxy)-2-hydroxypropyl]-1H-benzimidazol-2-yl}-1-(3-methylphenyl)pyrrolidin-2-one](/img/structure/B3007220.png)

![1-[1-(5-Fluoropyrimidin-2-yl)azetidin-3-yl]benzimidazole](/img/structure/B3007225.png)





![N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B3007235.png)
![N-(3,5-dimethoxyphenyl)-2-((2-methyl-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)acetamide](/img/structure/B3007236.png)
